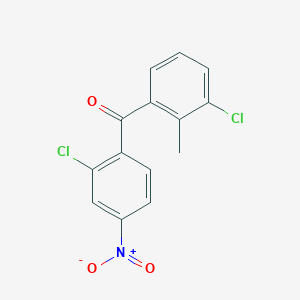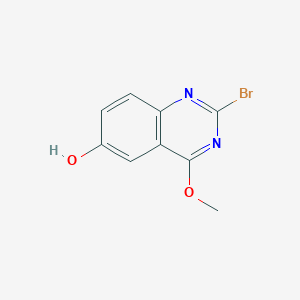![molecular formula C18H17FN4O B12835875 2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-1-(p-fluorophenyl)-3-methyl- CAS No. 27808-01-1](/img/structure/B12835875.png)
2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-1-(p-fluorophenyl)-3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[4-(Dimethylamino)Phenyl]Imino}-2-(4-Fluorophenyl)-5-Methyl-2,4-Dihydro-3H-Pyrazol-3-One is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazolone core substituted with dimethylamino, fluorophenyl, and methyl groups. Its distinct chemical properties make it a subject of interest in medicinal chemistry, materials science, and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[4-(Dimethylamino)Phenyl]Imino}-2-(4-Fluorophenyl)-5-Methyl-2,4-Dihydro-3H-Pyrazol-3-One typically involves multi-step organic reactions. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with 4-fluoroacetophenone in the presence of a base to form the corresponding chalcone. This intermediate is then cyclized with hydrazine hydrate under reflux conditions to yield the desired pyrazolone derivative.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or other substituted aromatic derivatives.
Applications De Recherche Scientifique
Biology: In biological research, this compound can serve as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Medicine: Potential medicinal applications include its use as a lead compound in the development of new drugs targeting specific enzymes or receptors involved in various diseases.
Industry: In the industrial sector, the compound’s properties make it suitable for use in the development of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-{[4-(Dimethylamino)Phenyl]Imino}-2-(4-Fluorophenyl)-5-Methyl-2,4-Dihydro-3H-Pyrazol-3-One involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
- 4-{[4-(Dimethylamino)Phenyl]Imino}-1(4H)-Naphthalenone
- 4-[[4-(Dimethylamino)Phenyl]Imino]Naphthalen-1(4H)-Ylidene]Amino]Cyanide
Comparison: Compared to similar compounds, 4-{[4-(Dimethylamino)Phenyl]Imino}-2-(4-Fluorophenyl)-5-Methyl-2,4-Dihydro-3H-Pyrazol-3-One stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. Its fluorophenyl group, in particular, enhances its potential interactions with biological targets, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
27808-01-1 |
|---|---|
Formule moléculaire |
C18H17FN4O |
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
4-[4-(dimethylamino)phenyl]imino-2-(4-fluorophenyl)-5-methylpyrazol-3-one |
InChI |
InChI=1S/C18H17FN4O/c1-12-17(20-14-6-10-15(11-7-14)22(2)3)18(24)23(21-12)16-8-4-13(19)5-9-16/h4-11H,1-3H3 |
Clé InChI |
GEAYCZXVSWXJRP-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=O)C1=NC2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-bromo-6-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B12835802.png)


![5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethylfuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B12835822.png)

![2-Naphthalenecarboxamide, 4-[[4-chloro-3-(trifluoromethyl)phenyl]azo]-3-hydroxy-N-(4-methylphenyl)-](/img/structure/B12835836.png)
![5-amino-7-chloro-3-(2-methoxyethyl)thiazolo[4,5-d]pyrimidin-2(3H)-one](/img/structure/B12835843.png)





